molecular formula C20H21NO5S B2671318 (E)-ethyl 5-acetyl-2-(3-(4-methoxyphenyl)acrylamido)-4-methylthiophene-3-carboxylate CAS No. 301305-68-0

(E)-ethyl 5-acetyl-2-(3-(4-methoxyphenyl)acrylamido)-4-methylthiophene-3-carboxylate

Cat. No.: B2671318
CAS No.: 301305-68-0
M. Wt: 387.45
InChI Key: MXLLVRWTVCHGGP-DHZHZOJOSA-N
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Description

(E)-ethyl 5-acetyl-2-(3-(4-methoxyphenyl)acrylamido)-4-methylthiophene-3-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, an acrylamide group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 5-acetyl-2-(3-(4-methoxyphenyl)acrylamido)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Introduction of the Acrylamide Group: The acrylamide group is introduced via a condensation reaction between an amine and an acrylate ester.

    Esterification: The carboxylic acid group on the thiophene ring is esterified using ethanol in the presence of an acid catalyst.

    Acetylation: The acetyl group is introduced through an acetylation reaction using acetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 5-acetyl-2-(3-(4-methoxyphenyl)acrylamido)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Reduced forms of the ester or amide groups.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

(E)-ethyl 5-acetyl-2-(3-(4-methoxyphenyl)acrylamido)-4-methylthiophene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of (E)-ethyl 5-acetyl-2-(3-(4-methoxyphenyl)acrylamido)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. The acrylamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thiophene ring may also interact with biological membranes, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • (E)-ethyl 5-acetyl-2-(3-(4-hydroxyphenyl)acrylamido)-4-methylthiophene-3-carboxylate
  • (E)-ethyl 5-acetyl-2-(3-(4-chlorophenyl)acrylamido)-4-methylthiophene-3-carboxylate

Uniqueness

(E)-ethyl 5-acetyl-2-(3-(4-methoxyphenyl)acrylamido)-4-methylthiophene-3-carboxylate is unique due to the presence of the methoxy group on the phenyl ring, which can influence its electronic properties and reactivity. This makes it distinct from similar compounds with different substituents on the phenyl ring.

Properties

IUPAC Name

ethyl 5-acetyl-2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5S/c1-5-26-20(24)17-12(2)18(13(3)22)27-19(17)21-16(23)11-8-14-6-9-15(25-4)10-7-14/h6-11H,5H2,1-4H3,(H,21,23)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLLVRWTVCHGGP-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C=CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)/C=C/C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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